
2-Chlorothiazole-5-carbaldehyde
Overview
Description
Chemical Name: 2-Chlorothiazole-5-carbaldehyde CAS Number: 95453-58-0 Molecular Formula: C₄H₂ClNOS Molecular Weight: 147.58 g/mol Storage Conditions: Requires storage in a dark, dry environment at room temperature, sealed to prevent degradation .
This compound is a heterocyclic aldehyde featuring a thiazole ring substituted with a chlorine atom at the 2-position and an aldehyde group at the 5-position. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde moiety, which facilitates further functionalization .
Preparation Methods
Preparation via Lithiation and Formylation of 2-Chlorothiazole
This method involves the lithiation of 2-chlorothiazole followed by formylation with ethyl formate. It is a widely used laboratory-scale synthesis due to its relatively high yield and straightforward procedure.
- A stirred solution of 2-chlorothiazole (80 g) is prepared in anhydrous tetrahydrofuran (THF, 1000 mL).
- n-Butyllithium (0.8 mol, 320 mL) is added dropwise at -78 °C over one hour to generate the lithiated intermediate.
- Ethyl formate (74 g) is then added dropwise at -78 °C, and the mixture is stirred for an additional hour.
- The reaction is quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate.
- The organic phase is washed, dried, concentrated, and the crude product is purified by recrystallization from hexane/ethyl acetate.
- Yield: 73%
- Purity: High, confirmed by ^1H NMR (400 MHz, CDCl3) with characteristic aldehyde proton at δ 9.96 ppm.
- Molecular formula: C4H2ClNOS
- Molecular weight: 147.58 g/mol
Parameter | Details |
---|---|
Starting material | 2-Chlorothiazole |
Reagents | n-Butyllithium, Ethyl formate |
Solvent | Anhydrous THF |
Temperature | -78 °C |
Reaction time | 2 hours (1 h lithiation + 1 h formylation) |
Yield | 73% |
Purification | Recrystallization (hexane/ethyl acetate) |
Characterization | ^1H NMR (aldehyde proton at δ 9.96 ppm) |
Comparative Summary of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Scale | Notes |
---|---|---|---|---|---|---|
Lithiation and Formylation | 2-Chlorothiazole | n-Butyllithium, Ethyl formate | -78 °C, 2 hours | 73 | Laboratory | Straightforward, well-characterized |
Cascade Annulation (DMP Mediated) | Enaminones, KSCN | Dess-Martin periodinane | Mild, solvent-controlled | Not specified | Laboratory | Novel, selective, versatile for derivatives |
Chlorination of Allyl Isothiocyanate | Allyl isothiocyanate derivatives | Chlorinating agents | Mild, industrial scale | High | Industrial | Efficient, scalable, minimal by-products |
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Major Products
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: 2-Chlorothiazole-5-carboxylic acid.
Reduction: 2-Chlorothiazole-5-methanol
Scientific Research Applications
Chemistry
2-Chlorothiazole-5-carbaldehyde serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals. Its reactivity allows for nucleophilic substitution reactions, oxidation to carboxylic acids, and reduction to alcohols.
Biology
In biological research, this compound is utilized as a building block for synthesizing biologically active molecules. It has been investigated for its potential as an enzyme inhibitor, where it can bind to enzyme active sites, blocking substrate interaction.
Medicine
The compound is explored in drug development targeting specific biological pathways. For instance, derivatives of this compound have shown promise as antimicrobial agents and enzyme inhibitors in various studies.
Industry
In industrial applications, it is used in producing agrochemicals and dyes due to its reactive nature, which allows for functionalization in synthetic processes.
Data Table: Applications Overview
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Intermediate for heterocycles | Facilitates diverse chemical reactions |
Biology | Enzyme inhibitors | Effective binding to enzyme active sites |
Medicine | Drug development | Potential antimicrobial properties |
Industry | Agrochemicals and dyes | Valuable for functionalization in synthetic routes |
Case Studies
-
Antimicrobial Activity :
A study investigated the synthesis of derivatives from this compound that exhibited significant antimicrobial activity against various pathogens. The mechanism involved inhibition of bacterial enzymes critical for survival. -
Enzyme Inhibition :
Research demonstrated that certain derivatives could effectively inhibit enzymes involved in metabolic pathways associated with diseases such as cancer. The binding affinity was quantified using kinetic studies, showing promising results for therapeutic applications. -
Synthesis of Novel Compounds :
A series of novel compounds derived from this compound were synthesized and evaluated for their anti-tumor activity. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chlorothiazole-5-carbaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being targeted .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- Positional Isomers : 5-Chlorothiazole-2-carbaldehyde and 4-Chlorothiazole-5-carbaldehyde demonstrate how chlorine and aldehyde positioning alters reactivity and applications .
- Heterocycle Variants : 2-Chloro-5-thiophenecarboxaldehyde (thiophene core) exhibits a high similarity score (0.82) but distinct electronic properties compared to thiazole derivatives .
Biological Activity
2-Chlorothiazole-5-carbaldehyde is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 177.61 g/mol. The compound features a thiazole ring, which contributes to its reactivity and biological properties, particularly in nucleophilic reactions. The aldehyde functional group enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:
- Electrophilic Nature : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function.
- DNA Interaction : Thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, resulting in DNA damage and cell death.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : Studies have reported potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms involving disruption of bacterial cell wall synthesis.
- Antiviral Effects : The compound has also shown promise as an antiviral agent. Modifications at specific positions on the thiazole ring have enhanced its antiviral potency against viruses such as the yellow fever virus.
Anticancer Potential
The anticancer potential of this compound has been explored extensively:
- Induction of Apoptosis : In vitro studies indicate that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in tumor cells.
- Xenograft Models : The ability to inhibit tumor growth has been observed in xenograft models, indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chlorothiazole-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via condensation or halogenation reactions. A common approach involves reacting thiazole derivatives with chlorinating agents (e.g., POCl₃) under reflux in anhydrous solvents like DMF or dichloromethane . Optimization requires:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.
- Temperature control : Reactions often proceed at 60–80°C to avoid side products.
- Solvent choice : Polar aprotic solvents enhance electrophilic substitution .
Yield improvements (from ~50% to >75%) are achievable by quenching intermediates with ice-cold water to prevent hydrolysis .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste disposal : Collect halogenated byproducts separately and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal via licensed hazardous waste facilities .
- Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (refined via SHELX) resolves bond lengths/angles, critical for verifying regiochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?
Methodological Answer: The aldehyde and chloro groups compete as electrophilic sites. Strategies include:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-4 to activate C-2 for nucleophilic attack .
- Protection/deprotection : Temporarily protect the aldehyde with semicarbazide to isolate chloro-substitution reactions .
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices and LUMO distributions .
Q. How do researchers resolve contradictions in reported spectroscopic data for thiazole derivatives?
Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:
- Reproducibility : Repeat synthesis under standardized conditions (e.g., deuterated solvents for NMR).
- High-resolution MS : Confirm molecular formula to rule out isotopic or polymeric impurities .
- Comparative analysis : Cross-reference with databases like PubChem or CAS Common Chemistry (CC-BY-NC 4.0 license) .
Q. What computational methods predict the reactivity of this compound in multicomponent reactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) for drug-design applications .
- Reactivity descriptors : Calculate global electrophilicity index (ω) and local softness (s⁺) to prioritize reaction sites .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCBQQXHFIDIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363170 | |
Record name | 2-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-58-0 | |
Record name | 2-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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